

# An In-depth Technical Guide to the Physicochemical Properties of Apritone

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## Compound of Interest

Compound Name:	Apritone
CAS No.:	68133-79-9
Cat. No.:	B1237439

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This technical guide provides a comprehensive overview of the physicochemical properties of **Apritone**, tailored for researchers, scientists, and professionals in drug development. The information is compiled to facilitate research and application of this compound.

## Core Chemical and Physical Properties

**Apritone**, a synthetic monoterpenoid, is primarily utilized as a fragrance and flavoring agent.[1][2][3][4] It is chemically classified as a ketone.[5][6] The compound is recognized for its distinct ripe apricot scent with undertones of peach and jasmine.[1][7][8]

Table 1: Identifiers and Molecular Characteristics of **Apritone**

Property	Value	References
IUPAC Name	2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopentan-1-one	[5][9]
Synonyms	Geranyl Cyclopentanone, 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone	[1][2][9][10]
CAS Number	68133-79-9	[1][9][11]
Molecular Formula	C <sub>15</sub> H <sub>24</sub> O	[1][9][10][11]
Molecular Weight	220.35 g/mol	[1][9][10][11]
Appearance	Colorless to pale yellow liquid	[7][8][12]

Table 2: Physicochemical Data for **Apritone**

Property	Value	References
Density	0.911 - 0.916 g/cm <sup>3</sup>	[9][10][11]
Boiling Point	130 °C at 3.00 mm Hg; 309.9 °C at 760 mmHg	[1][11][13]
Flash Point	127.1 °C - 139 °C (Closed Cup)	[8][11][12]
Refractive Index	1.482 - 1.489 at 20°C	[9][11][12][13]
Vapor Pressure	0.00062 - 0.001 mmHg at 25°C	[10][11][13]
Solubility	Insoluble in water; Soluble in alcohol and fats	[1][4][7][9][10]
Log P (o/w)	4.438 - 5.600	[7][11][13]
Purity	Typically ≥ 96.5% (sum of isomers)	[4][7]
Isomerism	The commercial product is a racemic mixture of (E)- and (Z)-isomers, with the (E)-isomer being predominant (≥80%). <sup>[13]</sup> Only the trans (E) isomer is typically used in perfumery. <sup>[12]</sup>	

## Experimental Protocols

### 2.1. Synthesis

**Apritone** can be synthesized via the condensation of 3,7-dimethyl-2,6-octadiene (geraniolene) with cyclopentanone under suitable reaction conditions.<sup>[10]</sup> While specific catalysts, solvents, and temperature conditions are proprietary or must be sourced from detailed synthetic literature, the general approach follows a standard aldol condensation or related C-C bond-forming reaction pathway.

## 2.2. Purification

Post-synthesis, **Apritone** is purified using standard organic chemistry techniques. Given its boiling point, vacuum distillation is an appropriate method for separating it from lower or higher boiling point impurities. Chromatographic methods, such as column chromatography, can also be employed for high-purity isolation.

## 2.3. Analysis and Characterization

Standard analytical techniques are used to confirm the identity and purity of **Apritone**.

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any isomeric or by-product composition.
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

# Spectroscopic Characterization

The structural elucidation of **Apritone** relies on characteristic signals in various spectroscopic analyses.

3.1. Infrared (IR) Spectroscopy The IR spectrum of **Apritone** will show distinctive absorption bands indicating its key functional groups.[\[14\]](#)[\[15\]](#)

- C=O Stretch: A strong, sharp absorption band is expected in the range of 1715-1740  $\text{cm}^{-1}$  for the cyclopentanone carbonyl group.[\[14\]](#)[\[16\]](#) Conjugation with a double bond can lower this frequency slightly.[\[6\]](#)[\[14\]](#)
- C-H Stretch: Bands around 2850-3000  $\text{cm}^{-1}$  corresponding to  $\text{sp}^3$  C-H stretching will be present.
- C=C Stretch: A weaker absorption around 1650-1670  $\text{cm}^{-1}$  is expected for the alkene C=C bonds in the geranyl side chain.

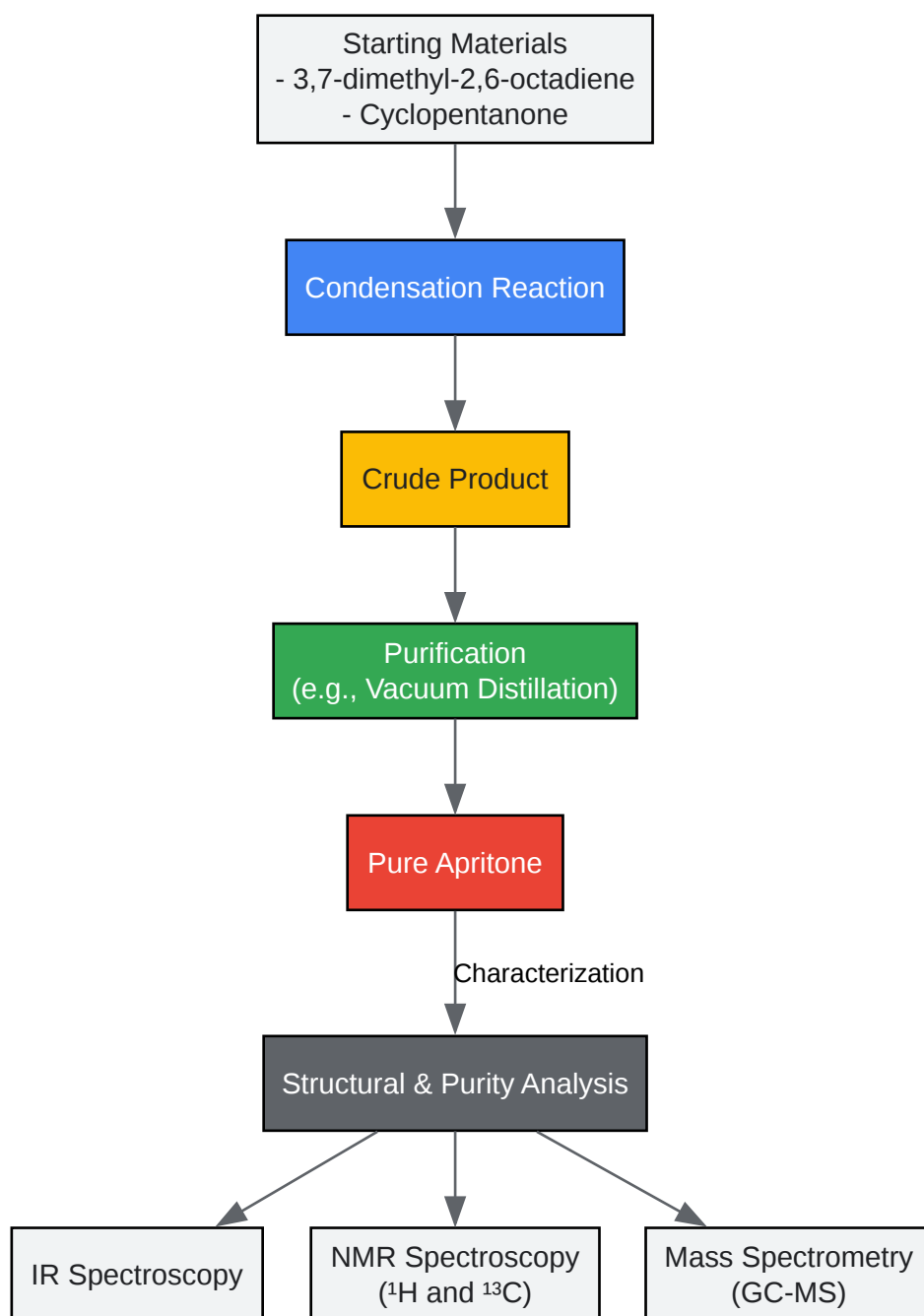
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum will provide detailed information on the connectivity of the molecule. Protons on carbons alpha to the carbonyl group (the  $\alpha$ -protons) are deshielded and typically appear in the 2.0-2.5 ppm region.[6] The vinyl protons of the geranyl tail will appear further downfield, and the numerous methyl groups will be visible in the upfield region.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon in the far downfield region, typically between 190-215 ppm, which is highly indicative of a ketone or aldehyde.[6][14] Other signals will correspond to the  $\text{sp}^2$  carbons of the double bonds and the  $\text{sp}^3$  carbons of the cyclopentane ring and the side chain.

3.3. Mass Spectrometry (MS) In mass spectrometry, **Apritone** will exhibit a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight (220.35).[16] Common fragmentation patterns for ketones include  $\alpha$ -cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken, and McLafferty rearrangement if a gamma-hydrogen is present.[14][16] These fragmentation patterns provide confirmatory structural information.

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of **Apritone**.



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Caption: Generalized workflow for **Apritone** synthesis and characterization.

## Stability and Handling

**Apritone** is a stable compound under normal storage conditions.[8] However, it is reported to be very unstable in strong acidic and alkaline environments, which should be considered in

formulation studies.[12] Standard laboratory safety protocols, including the use of gloves and safety goggles, should be followed to avoid skin and eye contact.[10] The material is combustible and should be kept away from strong oxidizing agents.[8][10]

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## References

- [1. Buy Apritone | 68133-79-9 \[smolecule.com\]](#)
- [2. CAS 68133-79-9: Apritone | CymitQuimica \[cymitquimica.com\]](#)
- [3. parchem.com \[parchem.com\]](#)
- [4. bocsci.com \[bocsci.com\]](#)
- [5. Showing Compound Apritone \(FDB015047\) - FooDB \[foodb.ca\]](#)
- [6. CH 336: Ketone Spectroscopy \[sites.science.oregonstate.edu\]](#)
- [7. bedoukian.com \[bedoukian.com\]](#)
- [8. shop.perfumersapprentice.com \[shop.perfumersapprentice.com\]](#)
- [9. 2-\(3,7-Dimethyl-2,6-octadienyl\)cyclopentanone | C15H24O | CID 6437428 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [10. chembk.com \[chembk.com\]](#)
- [11. Apritone | lookchem \[lookchem.com\]](#)
- [12. ScenTree - Apritone® \(CAS N° 68133-79-9\) \[scentree.co\]](#)
- [13. decen-1-yl cyclopentanone, 68133-79-9 \[thegoodscentcompany.com\]](#)
- [14. chem.libretexts.org \[chem.libretexts.org\]](#)
- [15. www2.chem.wisc.edu \[www2.chem.wisc.edu\]](#)
- [16. fiveable.me \[fiveable.me\]](#)
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